1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride
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Overview
Description
1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride is a chemical compound with the molecular formula C20H30Cl2N2. It is known for its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to an ethane-1,2-diamine backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride typically involves the reaction of 2,4,6-trimethylaniline with ethylenediamine. The process can be summarized as follows:
Starting Materials: 2,4,6-trimethylaniline and ethylenediamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Procedure: The 2,4,6-trimethylaniline is added to a solution of ethylenediamine in the solvent. The mixture is heated under reflux for several hours to ensure complete reaction.
Isolation: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in catalysis or its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine: The non-hydrochloride form of the compound.
N,N’-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine: A similar compound with slight variations in its structure.
Uniqueness
1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2.ClH/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6;/h7-10,19-20H,21-22H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZMJVHYIGCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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